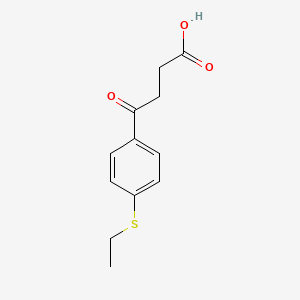

4-(4-Ethylthiophenyl)-4-oxobutyric acid

Description

Contextualization within Aromatic Ketone and Carboxylic Acid Chemistry

4-(4-Ethylthiophenyl)-4-oxobutyric acid is a bifunctional molecule that embodies the chemical characteristics of both aromatic ketones and carboxylic acids. The aromatic ketone moiety, specifically an ethylthiophenyl ketone group, is a key structural feature. Aromatic ketones are a class of organic compounds where a carbonyl group is attached to at least one aromatic ring. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the sulfur-containing ethylthio group on the phenyl ring influences the electronic properties of the aromatic system, which can, in turn, affect the reactivity of the ketone and the ring itself in electrophilic aromatic substitution reactions.

The carboxylic acid functional group imparts acidic properties to the molecule and provides a reactive handle for a variety of chemical transformations. These include esterification, amidation, and reduction to an alcohol. The interplay between the ketone and carboxylic acid functionalities within the same molecule allows for sequential or selective reactions, providing a strategic advantage in multistep synthetic sequences.

Research Rationale and Significance of Alkylthiophenyl-substituted Butyric Acids

The scientific interest in alkylthiophenyl-substituted butyric acids, such as the ethylthio derivative, stems from the biological and chemical properties associated with their structural components. Butyric acid and its derivatives are known to exhibit a range of biological activities. The incorporation of an alkylthiophenyl group can modulate the lipophilicity and electronic properties of the parent butyric acid structure, potentially influencing its biological efficacy and metabolic stability.

The sulfur atom in the thioether linkage can participate in various interactions, including hydrogen bonding and metal coordination, which can be crucial for the binding of these molecules to biological targets. Research in this area is often driven by the quest for new therapeutic agents, with the alkylthiophenyl-butyric acid scaffold serving as a template for the design and synthesis of novel compounds with potential applications in medicinal chemistry. The specific nature of the alkyl group (in this case, ethyl) can fine-tune the steric and electronic properties of the molecule, allowing for a systematic investigation of structure-activity relationships.

Historical Context of Related Phenyl-oxobutyric Acid Derivatives

The synthesis of phenyl-oxobutyric acid derivatives has a well-established history rooted in the development of fundamental organic reactions. A key historical milestone is the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgdictionary.comhandwiki.orgrsc.orgnih.gov This reaction, which involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst, has been the cornerstone for the synthesis of aromatic ketones. wikipedia.orgrsc.orgsigmaaldrich.compw.liveorganic-chemistry.org

The preparation of a closely related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a classic example of the Friedel-Crafts reaction, where toluene (B28343) is acylated with succinic anhydride (B1165640). wikipedia.orgsigmaaldrich.com This particular synthesis is often used in undergraduate organic chemistry labs to demonstrate the principles of electrophilic aromatic substitution. wikipedia.org The historical development of synthetic routes to these types of molecules has been instrumental in advancing the field of organic synthesis, providing access to a wide array of aromatic ketones and their derivatives for various scientific investigations. The extension of this methodology to other substituted phenyl rings, such as those bearing alkylthio groups, represents a logical progression in the exploration of this class of compounds.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H14O3S |

| Molecular Weight | 238.3 g/mol |

| CAS Number | 7028-68-4 |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylsulfanylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPKFWGOIESHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374551 | |

| Record name | 4-[4-(ethylthio)phenyl]-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-68-4 | |

| Record name | 4-(Ethylthio)-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(ethylthio)phenyl]-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Ethylthiophenyl 4 Oxobutyric Acid

Primary Synthetic Approaches

The most direct and widely utilized method for the synthesis of 4-(4-Ethylthiophenyl)-4-oxobutyric acid and its analogs is the Friedel-Crafts acylation.

Friedel-Crafts Acylation of Thioanisole (B89551) Derivatives with Succinic Anhydride (B1165640)

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, such as an acid anhydride or an acyl halide, in the presence of a Lewis acid catalyst. In the case of 4-(4-Ethylthiophenyl)-4-oxobutyric acid, the synthesis involves the acylation of ethylthiobenzene with succinic anhydride. The reaction proceeds by the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring of ethylthiobenzene.

The preparation of a similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is a known process involving the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. wikipedia.org

The choice of catalyst and reaction conditions is crucial for the success of the Friedel-Crafts acylation. A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being one of the most common. Other catalysts include solid acid catalysts, which offer environmental benefits such as easier separation and reusability.

In a study on the acylation of thioanisole (a methylthio derivative) with acetic anhydride, several solid acid catalysts were investigated, including 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay, Amberlyst-15, Indion-190, and Indion-130. researchgate.netias.ac.in Among these, the cation exchange resin Amberlyst-15 was identified as the most effective catalyst. researchgate.netias.ac.in The research highlights the potential of heterogeneous catalysts in driving the acylation of thioanisole derivatives. researchgate.netias.ac.in

The reaction conditions for such acylations can be optimized by adjusting parameters like temperature, reaction time, and the molar ratio of reactants and catalyst. For instance, in the acylation of thioanisole with acetic anhydride using Amberlyst-15, the influence of these parameters was studied to maximize the yield of the desired 4-(methylthio)acetophenone. researchgate.netias.ac.in While specific conditions for the reaction of ethylthiobenzene with succinic anhydride are not detailed in the provided search results, the data from analogous reactions provide a strong starting point for experimental design.

Mechanochemical approaches also present a solvent-free and environmentally friendly alternative. Friedel-Crafts acylations have been successfully carried out under solid-state ball-milling conditions. nih.govbeilstein-journals.org For example, the reaction of biphenyl (B1667301) with succinic anhydride proceeded with a 69% yield under these conditions. nih.govbeilstein-journals.org This method involves the complexation of the acylating agent with aluminum trichloride (B1173362) in the absence of a solvent. nih.govbeilstein-journals.org

Interactive Data Table: Catalyst Systems for Friedel-Crafts Acylation of Thioanisole Derivatives

| Catalyst | Acylating Agent | Substrate | Key Findings |

| Amberlyst-15 | Acetic Anhydride | Thioanisole | Found to be the best catalyst among the solid acids tested. |

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Acetic Anhydride | Thioanisole | Showed catalytic activity. |

| Indion-190 | Acetic Anhydride | Thioanisole | Showed catalytic activity. |

| Indion-130 | Acetic Anhydride | Thioanisole | Showed catalytic activity. |

| Aluminum Chloride (AlCl₃) | Succinic Anhydride | Biphenyl | Effective under mechanochemical (ball-milling) conditions. |

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. The ethylthio (-SCH₂CH₃) group in ethylthiobenzene is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. This activates the ortho and para positions towards electrophilic attack.

While the ethylthio group directs to both ortho and para positions, the para-substituted product is generally favored due to steric hindrance at the ortho positions, which are adjacent to the bulky ethylthio group. Therefore, the acylation of ethylthiobenzene with succinic anhydride is expected to predominantly yield 4-(4-Ethylthiophenyl)-4-oxobutyric acid.

Alternative Synthetic Routes and Precursors

While Friedel-Crafts acylation is the most direct route, alternative methodologies can be employed, particularly when specific precursors are more readily available or when functional group tolerance is a concern.

Hydrolysis of Ester Precursors

The target compound, 4-(4-Ethylthiophenyl)-4-oxobutyric acid, can be synthesized by the hydrolysis of its corresponding ester, ethyl 4-(4-ethylthiophenyl)-4-oxobutanoate. bldpharm.com This ester precursor can be prepared via the Friedel-Crafts acylation of ethylthiobenzene with ethyl succinoyl chloride or by esterification of the carboxylic acid.

The hydrolysis of the ester to the carboxylic acid is a standard transformation in organic synthesis. It can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

While a specific procedure for the hydrolysis of ethyl 4-(4-ethylthiophenyl)-4-oxobutanoate is not provided in the search results, general procedures for ester hydrolysis are well-established and would be applicable in this case.

Approaches involving 4-Chloro-3-oxobutyric acid ethyl ester

The synthesis of 4-(4-Ethylthiophenyl)-4-oxobutyric acid via a pathway involving 4-Chloro-3-oxobutyric acid ethyl ester represents a specialized approach within the broader family of aromatic substitution reactions. While the more conventional route for analogous structures involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, the use of 4-Chloro-3-oxobutyric acid ethyl ester as a precursor is also mechanistically plausible.

This method would likely proceed via a Friedel-Crafts-type reaction, where ethylthiobenzene is treated with 4-Chloro-3-oxobutyric acid ethyl ester in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this scenario, the Lewis acid would coordinate to one of the oxygen atoms or the chlorine atom of the ester, generating a potent electrophile. The electron-rich ethylthiobenzene ring would then attack this electrophile. Subsequent hydrolysis of the resulting ester and keto-groups would be required to yield the final carboxylic acid product. This pathway is less commonly documented in the literature compared to the succinic anhydride method, and may present challenges in controlling regioselectivity and preventing side reactions due to the multiple reactive sites on the chloro-ester.

Mechanistic Investigations of 4-(4-Ethylthiophenyl)-4-oxobutyric acid Formation

The formation of the target compound is fundamentally governed by the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Electrophilic Aromatic Substitution Pathway

The synthesis of 4-(4-Ethylthiophenyl)-4-oxobutyric acid, typically through the reaction of ethylthiobenzene with an acylating agent like succinic anhydride in the presence of a Lewis acid, follows a well-established electrophilic aromatic substitution (EAS) mechanism. This multi-step process can be detailed as follows:

Generation of the Electrophile : The reaction is initiated by the activation of the acylating agent (e.g., succinic anhydride) by a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to a carbonyl oxygen of the anhydride, polarizing it and leading to the cleavage of a C-O bond to form a highly reactive acylium ion. This acylium ion is the potent electrophile that will be attacked by the aromatic ring.

Nucleophilic Attack and Formation of the Sigma Complex : The ethylthiobenzene molecule, rich in π-electrons, acts as a nucleophile. The π system of the aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. The ethylthio (-SEt) group is an activating, ortho-, para-directing substituent. The lone pair of electrons on the sulfur atom can participate in resonance, further stabilizing the sigma complex, particularly when the attack occurs at the para position. Due to steric hindrance, the para substituted product is predominantly formed.

Deprotonation and Re-aromatization : In the final step, a weak base, typically the [AlCl₃(OH)]⁻ complex formed during the reaction, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex (the carbon atom to which the acyl group is attached). This step regenerates the stable aromatic π system, yielding the final product, 4-(4-Ethylthiophenyl)-4-oxobutyric acid.

Intermediate Species Characterization

The primary intermediate in the electrophilic aromatic substitution pathway is the arenium ion, or sigma complex. This species is a true intermediate, possessing a finite lifetime, but it is typically highly reactive and present in low concentrations, making its direct characterization challenging.

The structure of the sigma complex involves a benzene (B151609) ring with a positive charge delocalized over three carbon atoms through resonance. One carbon atom of the ring is sp³-hybridized and bonded to both a hydrogen atom and the incoming electrophilic acyl group. The positive charge is most effectively stabilized when the substituent on the ring can participate in resonance. For ethylthiobenzene, the sulfur atom's lone pair provides significant stabilization for the sigma complex formed during para-acylation, delocalizing the positive charge onto the sulfur atom itself.

While direct isolation is rare under normal synthetic conditions, the existence and structure of such intermediates have been confirmed in numerous studies using spectroscopic techniques. Under superacid conditions and at very low temperatures, long-lived arenium ions can be generated and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide definitive evidence for the delocalized cationic nature and the presence of an sp³-hybridized carbon within the ring, confirming the proposed mechanistic pathway.

Optimization of Synthetic Processes for 4-(4-Ethylthiophenyl)-4-oxobutyric acid

Optimizing the synthesis of 4-(4-Ethylthiophenyl)-4-oxobutyric acid is critical for achieving high yields and purity, which is essential for industrial applications. This involves a systematic tuning of various reaction parameters.

Unlocking Synthetic Pathways: Chemical Transformations of 4-(4-Ethylthiophenyl)-4-oxobutyric acid

The versatile chemical scaffold of 4-(4-Ethylthiophenyl)-4-oxobutyric acid offers a rich landscape for a variety of chemical transformations and derivatization strategies. This article explores the reactivity of its distinct functional groups—the carboxylic acid and the ketone carbonyl—highlighting key reactions such as esterification, amidation, and reduction, which are crucial for modifying its properties for both analytical and synthetic applications.

Spectroscopic and Chromatographic Characterization of 4 4 Ethylthiophenyl 4 Oxobutyric Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Following extensive searches of scientific databases and literature, it has been determined that detailed experimental spectroscopic and chromatographic data for the specific compound 4-(4-Ethylthiophenyl)-4-oxobutyric acid is not publicly available. While the analytical techniques outlined below are standard methodologies for the structural elucidation of organic compounds, specific data sets including Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) data for 4-(4-Ethylthiophenyl)-4-oxobutyric acid could not be located.

Therefore, the following sections will describe the general principles and expected applications of these techniques for the characterization of a compound with the structure of 4-(4-Ethylthiophenyl)-4-oxobutyric acid, in the absence of specific experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-(4-Ethylthiophenyl)-4-oxobutyric acid, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(4-Ethylthiophenyl)-4-oxobutyric acid, the expected ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the aromatic ring, and the butyric acid chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Data for 4-(4-Ethylthiophenyl)-4-oxobutyric acid:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₃ (ethyl group) | 1.2 - 1.4 | Triplet (t) | 3H |

| -SCH₂- (ethyl group) | 2.8 - 3.0 | Quartet (q) | 2H |

| -COCH₂- (butyric acid) | 3.2 - 3.4 | Triplet (t) | 2H |

| -CH₂COOH (butyric acid) | 2.7 - 2.9 | Triplet (t) | 2H |

| Aromatic Protons (ortho to -S-) | 7.2 - 7.4 | Doublet (d) | 2H |

| Aromatic Protons (ortho to -CO-) | 7.8 - 8.0 | Doublet (d) | 2H |

| -COOH | 10.0 - 12.0 | Singlet (s) | 1H |

Note: This is a hypothetical data table based on known chemical shift values for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-(4-Ethylthiophenyl)-4-oxobutyric acid would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom (e.g., aromatic, carbonyl, aliphatic).

Expected ¹³C NMR Data for 4-(4-Ethylthiophenyl)-4-oxobutyric acid:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (ethyl group) | 14 - 16 |

| -SCH₂- (ethyl group) | 25 - 27 |

| -COCH₂- (butyric acid) | 33 - 35 |

| -CH₂COOH (butyric acid) | 28 - 30 |

| Aromatic C (quaternary, C-S) | 145 - 147 |

| Aromatic CH (ortho to -S-) | 126 - 128 |

| Aromatic CH (ortho to -CO-) | 129 - 131 |

| Aromatic C (quaternary, C-CO) | 133 - 135 |

| C=O (ketone) | 195 - 198 |

| C=O (carboxylic acid) | 175 - 178 |

Note: This is a hypothetical data table based on known chemical shift values for similar functional groups.

While no specific 2D NMR data is available, techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive structural confirmation of 4-(4-Ethylthiophenyl)-4-oxobutyric acid.

COSY would establish the connectivity between adjacent protons, for example, confirming the coupling between the methylene (B1212753) protons of the butyric acid chain.

HMQC would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-Ethylthiophenyl)-4-oxobutyric acid would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, the O-H of the carboxylic acid, and the C-H and C=C bonds of the aromatic and aliphatic portions.

Expected IR Absorption Bands for 4-(4-Ethylthiophenyl)-4-oxobutyric acid:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Ketone) | 1680 - 1700 | Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

Note: This is a hypothetical data table based on known IR absorption frequencies for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of the molecular weight and molecular formula.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of 4-(4-Ethylthiophenyl)-4-oxobutyric acid with high precision. This would allow for the unambiguous determination of its elemental composition. For C₁₂H₁₄O₃S, the expected exact mass would be calculated and compared to the experimental value.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile derivatives of the compound. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the eluted peak would provide the fragmentation pattern. This pattern gives clues about the structure of the molecule as it breaks apart in a predictable manner. Expected fragments would include the loss of the ethyl group, the carboxylic acid group, and cleavage of the butyric acid chain.

Chromatographic Methodologies for Purity, Separation, and Quantification

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. However, direct analysis of carboxylic acids like 4-(4-Ethylthiophenyl)-4-oxobutyric acid by GC can be challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, derivatization is a commonly employed strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.

For compounds containing carboxylic acid and ketone functionalities, common derivatization approaches include esterification of the carboxylic acid group and/or oximation of the keto group. For instance, the carboxylic acid can be converted to its methyl ester using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method that targets both the carboxylic acid and, to a lesser extent, the enol form of the ketone.

Once derivatized, the sample can be introduced into the GC system, which is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane. The separation is achieved based on the differences in the boiling points and interactions of the analytes with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and structural elucidation. GC-MS provides detailed information about the fragmentation patterns of the derivatized compound, aiding in its unambiguous identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized 4-(4-Ethylthiophenyl)-4-oxobutyric acid

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Note: This data is illustrative and based on methods for structurally similar compounds.

Integration of LC-MS for Comprehensive Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For 4-(4-Ethylthiophenyl)-4-oxobutyric acid and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation strategy. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency.

The separated analytes from the HPLC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it minimizes fragmentation and typically produces a prominent molecular ion or a protonated/deprotonated molecule, which is crucial for molecular weight determination.

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and structural information. In this setup, a specific ion (e.g., the protonated molecule) is selected and fragmented, and the resulting fragment ions are analyzed. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices.

Derivatization can also be employed in LC-MS to enhance the ionization efficiency of the target analytes. For keto acids, derivatization of the carbonyl group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve sensitivity in negative ion mode ESI.

Table 2: Example LC-MS/MS Parameters for 4-(4-Ethylthiophenyl)-4-oxobutyric acid Analysis

| Parameter | Value |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note: This data is illustrative and based on methods for structurally similar compounds.

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is a crucial technique for the isolation and purification of target compounds from synthesis reaction mixtures or natural product extracts. The principles are similar to analytical chromatography, but the scale is much larger to allow for the collection of significant quantities of the purified substance.

For the purification of 4-(4-Ethylthiophenyl)-4-oxobutyric acid, preparative reversed-phase HPLC is a highly effective method. The process begins with the development of an optimized analytical separation method, which is then scaled up to a larger column with a higher loading capacity. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

The selection of the mobile phase is critical and often involves a balance between solubility of the sample, separation efficiency, and the ease of removal of the solvent from the collected fractions. Volatile mobile phase modifiers, such as formic acid or trifluoroacetic acid, are preferred as they can be easily removed by lyophilization or evaporation.

Fractions are collected as they elute from the column, and the purity of these fractions is typically assessed by analytical HPLC. Fractions containing the compound of interest at the desired purity are then combined and the solvent is removed to yield the purified product.

Table 3: General Parameters for Preparative HPLC Purification

| Parameter | Value |

| System | Waters AutoPurification System or equivalent |

| Column | XBridge BEH C18 OBD Prep Column (19 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 20 mL/min |

| Detection | UV-Vis (e.g., 254 nm) and/or Mass Spectrometry |

| Injection Volume | Dependent on sample concentration and column loading capacity |

| Fraction Collection | Triggered by UV or MS signal |

Note: This data is illustrative and based on methods for structurally similar compounds.

Computational Chemistry and Theoretical Studies of 4 4 Ethylthiophenyl 4 Oxobutyric Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and analyze the behavior of molecules. These methods are instrumental in understanding the electronic structure, which governs the chemical and physical properties of 4-(4-Ethylthiophenyl)-4-oxobutyric acid.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for determining the optimized molecular geometry and total energy of a system in its ground state. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters.

For 4-(4-Ethylthiophenyl)-4-oxobutyric acid, a DFT optimization would reveal the most stable three-dimensional arrangement of its atoms. This includes bond lengths, bond angles, and dihedral angles. For instance, calculations on similar thiophene (B33073) derivatives have shown that the thiophene ring is largely planar. The optimized structure would also provide insights into the conformation of the butyric acid chain relative to the substituted phenyl ring.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations on Related Structures

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C=O | ~1.23 | Bond Angle | C-CO-C | ~120 |

| C-S (thiophene) | ~1.74 | C-S-C | ~92 | ||

| C-C (aromatic) | ~1.40 |

Note: The values presented in this table are illustrative and based on DFT calculations for structurally related molecules. Specific computational studies on 4-(4-Ethylthiophenyl)-4-oxobutyric acid are required for precise data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

In 4-(4-Ethylthiophenyl)-4-oxobutyric acid, the HOMO is likely to be localized on the electron-rich ethylthiophenyl group, while the LUMO may be centered on the electron-withdrawing carbonyl group. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Compounds

| Molecular Orbital | Typical Energy (eV) | Significance |

| HOMO | -6.0 to -7.0 | Electron-donating ability |

| LUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Chemical reactivity and stability |

Note: These energy values are approximations based on studies of similar aromatic ketones and thiophene derivatives. Actual values for 4-(4-Ethylthiophenyl)-4-oxobutyric acid would necessitate specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For 4-(4-Ethylthiophenyl)-4-oxobutyric acid, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions provide a more quantitative method for identifying reactive sites in a molecule within the framework of DFT. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron.

In 4-(4-Ethylthiophenyl)-4-oxobutyric acid, a Fukui function analysis would pinpoint the specific atoms most likely to engage in electrophilic and nucleophilic reactions. It is anticipated

Structure-Reactivity Relationships (SRR) through Computational Modeling

A comprehensive search of scientific literature and chemical databases yielded no specific computational studies or theoretical analyses focused on the structure-reactivity relationships of 4-(4-Ethylthiophenyl)-4-oxobutyric acid. Research employing computational modeling techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, or other molecular orbital calculations to elucidate the electronic properties, reactive sites, and structure-function correlations of this particular compound does not appear to be available in the public domain.

Therefore, the presentation of detailed research findings and data tables on the computational modeling of 4-(4-Ethylthiophenyl)-4-oxobutyric acid is not possible at this time.

Role of 4 4 Ethylthiophenyl 4 Oxobutyric Acid As a Synthetic Intermediate

Applications in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 4-(4-ethylthiophenyl)-4-oxobutanoic acid makes it a prime candidate for the construction of complex organic scaffolds. The carboxylic acid and ketone moieties can undergo a variety of chemical transformations, either independently or in concert, to form heterocyclic systems and other intricate molecular architectures.

For instance, the ketone can react with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. The carboxylic acid can be converted to an acid chloride or ester, facilitating amide bond formation or other nucleophilic acyl substitution reactions. The presence of the aromatic ring and the thioether linkage also provides sites for further functionalization, such as electrophilic aromatic substitution or oxidation of the sulfur atom.

The interplay of these functional groups can be harnessed in tandem reactions. For example, intramolecular cyclization reactions can be designed to forge new rings, leading to the development of novel molecular frameworks that may be of interest in medicinal chemistry and materials science. The specific reaction conditions and reagents employed would dictate the final structure of the resulting organic scaffold.

Precursor for Advanced Materials (e.g., polymer synthesis, functional monomers)

In the realm of materials science, 4-(4-ethylthiophenyl)-4-oxobutanoic acid holds potential as a precursor for the synthesis of advanced materials. The carboxylic acid group is particularly suited for polymerization reactions. It can be used as a monomer in the formation of polyesters and polyamides through condensation polymerization with diols and diamines, respectively.

The incorporation of the ethylthiophenyl group into a polymer backbone could impart unique properties to the resulting material. The sulfur atom can influence the polymer's refractive index, thermal stability, and affinity for certain metals. Furthermore, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, providing a means to tune the polymer's properties after synthesis.

As a functional monomer, this compound could be used to introduce specific functionalities into a polymer chain. This could be advantageous in the development of materials for specialized applications, such as coatings, adhesives, or electronic materials. The specific properties of the resulting polymer would be dependent on the comonomers used and the polymerization conditions.

Utility in the Development of Agrochemical and Industrial Compounds

The structural motifs present in 4-(4-ethylthiophenyl)-4-oxobutanoic acid are found in a variety of biologically active molecules and industrial chemicals. This suggests its potential utility as an intermediate in the synthesis of new agrochemicals and industrial compounds.

In the agrochemical sector, many herbicides, insecticides, and fungicides contain heterocyclic rings and thioether linkages. The ability to construct complex organic scaffolds from this starting material could lead to the discovery of new crop protection agents. The specific biological activity would depend on the final structure of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethylthiophenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-ethylthiophenyl aldehyde and ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation. Optimizing pH (e.g., using piperidine as a catalyst) and temperature (reflux in ethanol at 80°C) improves yields . For scale-up, continuous flow reactors may enhance reproducibility . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity.

Q. Which analytical techniques are critical for characterizing structural purity and functional groups?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the ketone (δ ~200-210 ppm for carbonyl) and ethylthiophenyl substituents (aromatic protons at δ ~7.2-7.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z for CHOS: 238.07) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation. Avoid exposure to moisture and light, as the ketone group is prone to photodegradation. Use desiccants (e.g., silica gel) in storage cabinets. Safety protocols include fume hoods for handling and PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for aryl-substituted 4-oxobutyric acids?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX vs. Kynurenine-3-hydroxylase) may arise from substituent effects. Perform structure-activity relationship (SAR) studies:

- Synthesize analogs with varying substituents (e.g., methyl, fluoro) on the phenyl ring.

- Use molecular docking simulations to predict binding affinities to target enzymes (e.g., AutoDock Vina).

- Validate with in vitro assays (e.g., fluorometric enzyme inhibition assays at pH 7.4, 37°C) .

Q. How can reaction mechanisms for ketone functionalization be optimized to enhance selectivity?

- Methodological Answer : For selective reduction of the ketone to an alcohol:

- Use NaBH/CeCl in THF at 0°C to avoid over-reduction.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- For oxidation to carboxylic acid, employ Jones reagent (CrO/HSO) under controlled conditions (0–5°C) .

Q. What are the challenges in interpreting pharmacokinetic data for this compound in rodent models?

- Methodological Answer : Key issues include low oral bioavailability due to poor solubility. Solutions:

- Formulate as a nanoparticulate suspension (e.g., using PLGA polymers) to enhance absorption.

- Conduct LC-MS/MS analysis of plasma samples (LLOQ: 1 ng/mL) to quantify metabolites.

- Compare AUC values across dosing routes (oral vs. intraperitoneal) in Wistar rats (n ≥ 6 per group) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.